molecular formula C15H15BrS B14534336 Benzene, [[(2-bromo-1-phenylethyl)thio]methyl]- CAS No. 62252-55-5

Benzene, [[(2-bromo-1-phenylethyl)thio]methyl]-

Cat. No.: B14534336
CAS No.: 62252-55-5
M. Wt: 307.3 g/mol
InChI Key: HUFKOAAOWFHXOV-UHFFFAOYSA-N
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Description

Benzene, [[(2-bromo-1-phenylethyl)thio]methyl]-: is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a 2-bromo-1-phenylethyl group and a thio-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene, [[(2-bromo-1-phenylethyl)thio]methyl]- typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific conditions and reagents used in the synthesis may vary, but common methods include the use of bromine cations and thiol groups under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve large-scale electrophilic aromatic substitution reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzene, [[(2-bromo-1-phenylethyl)thio]methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or neutral conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Benzene, [[(2-bromo-1-phenylethyl)thio]methyl]- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzene, [[(2-bromo-1-phenylethyl)thio]methyl]- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s effects are mediated by the formation of reactive intermediates that can interact with biological molecules, leading to various biochemical outcomes. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science .

Comparison with Similar Compounds

    Chlorobenzene: Similar structure but with a chlorine substituent instead of a bromo group.

    Bromobenzene: Contains a bromo group directly attached to the benzene ring.

    Thiophenol: Features a thiol group attached to the benzene ring.

Uniqueness: The presence of both electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial purposes .

Properties

CAS No.

62252-55-5

Molecular Formula

C15H15BrS

Molecular Weight

307.3 g/mol

IUPAC Name

(1-benzylsulfanyl-2-bromoethyl)benzene

InChI

InChI=1S/C15H15BrS/c16-11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2

InChI Key

HUFKOAAOWFHXOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(CBr)C2=CC=CC=C2

Origin of Product

United States

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